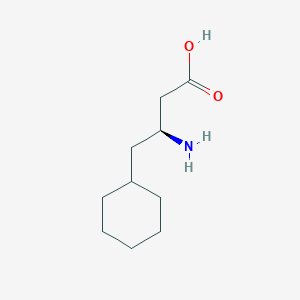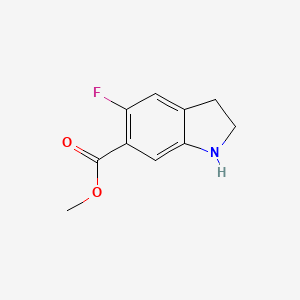
2,4-Cresotic acid, 6-anilino-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate is an organic compound with the molecular formula C16H17NO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, a methyl group, and a phenylamino group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 2-hydroxy-4-methyl-6-(phenylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the benzoic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In industrial settings, the production of ethyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are commonly used to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-4-methyl-6-(phenylamino)benzoate.
Reduction: Formation of 2-hydroxy-4-methyl-6-(phenylamino)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylamino groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Ethyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate can be compared with other similar compounds such as:
Methyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxy-4-methylbenzoate: Lacks the phenylamino group, resulting in different chemical and biological properties.
Ethyl 2-hydroxy-4-methyl-6-(methylamino)benzoate: Contains a methylamino group instead of a phenylamino group, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of ethyl 2-hydroxy-4-methyl-6-(phenylamino)benzoate, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
15316-63-9 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2-anilino-6-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(19)15-13(9-11(2)10-14(15)18)17-12-7-5-4-6-8-12/h4-10,17-18H,3H2,1-2H3 |
InChI Key |
TUOSINFBCXAUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)C)NC2=CC=CC=C2 |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12992733.png)
![7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12992736.png)
![6-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B12992737.png)
![Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12992745.png)
![5,7-Dihydrofuro[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12992755.png)
![(S)-2-(1-Amino-3-hydroxypropyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12992759.png)

![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12992775.png)
![8-Iodo-5-oxaspiro[3.5]nonane](/img/structure/B12992782.png)


